![molecular formula C7H7BClFO2 B11755311 [(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
[(4-Chloro-2-fluorophenyl)methyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chloro-2-fluorophenyl)methyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2-fluorophenyl)methyl]boronic acid typically involves the reaction of 4-chloro-2-fluorobenzyl bromide with a boronic acid derivative. One common method includes the use of trimethyl borate and 1-bromo-4-chloro-2-fluorobenzene in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reagents are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-2-fluorophenyl)methyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
[(4-Chloro-2-fluorophenyl)methyl]boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which [(4-Chloro-2-fluorophenyl)methyl]boronic acid exerts its effects is primarily through its role in Suzuki-Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond.
Comparison with Similar Compounds
[(4-Chloro-2-fluorophenyl)methyl]boronic acid can be compared with other similar compounds such as:
4-Fluorophenylboronic acid: Lacks the chloro substituent, making it less reactive in certain reactions.
3-Fluorophenylboronic acid: The fluoro substituent is in a different position, affecting its reactivity and selectivity.
4-Chloro-2-fluorophenylboronic acid: Similar structure but lacks the methyl group, which can influence its reactivity and applications.
The unique combination of chloro and fluoro substituents in this compound makes it particularly versatile and valuable in various chemical transformations.
Properties
Molecular Formula |
C7H7BClFO2 |
|---|---|
Molecular Weight |
188.39 g/mol |
IUPAC Name |
(4-chloro-2-fluorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H7BClFO2/c9-6-2-1-5(4-8(11)12)7(10)3-6/h1-3,11-12H,4H2 |
InChI Key |
DUVMVOWGDAWICU-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=C(C=C(C=C1)Cl)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


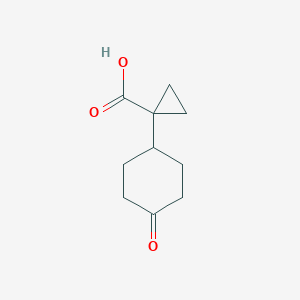
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)
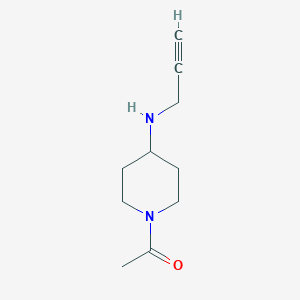
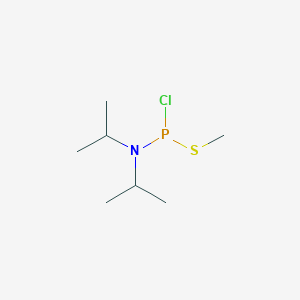
![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)

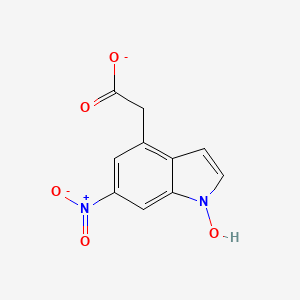
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
![4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-](/img/structure/B11755280.png)
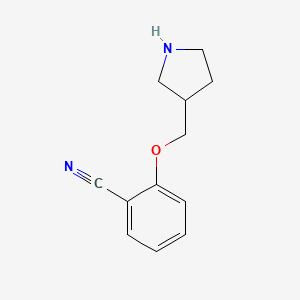
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)
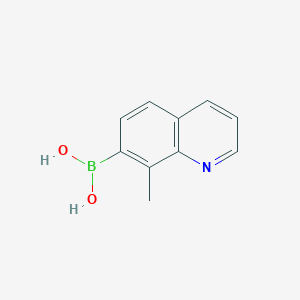
![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)
![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
